What are the properties of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide?
What are the properties of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide?
An In-depth Technical Guide to N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide
Abstract
N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide is a halogenated heterocyclic compound featuring a unique combination of a di-iodinated imidazole core and an N,N-dimethylsulfonamide group. This guide provides a comprehensive technical overview of its properties, a plausible synthetic route, predicted spectral data, and a discussion of its potential applications based on the established activities of its structural moieties. The presence of iodine atoms offers opportunities for further functionalization via cross-coupling reactions, while the sulfonamide group is a well-known pharmacophore. This molecule, therefore, represents a promising scaffold for research in medicinal chemistry, coordination chemistry, and materials science.
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, found in numerous biologically active compounds, including the amino acid histidine and many FDA-approved drugs.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5] The introduction of halogen atoms, particularly iodine, onto the imidazole ring not only modulates its electronic properties but also provides a versatile handle for synthetic transformations.[6] Furthermore, the sulfonamide functional group is a classic pharmacophore, integral to a wide range of therapeutics, from antibacterial sulfa drugs to diuretics and anticancer agents.[3]
N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide (Figure 1) merges these key features. The di-iodinated scaffold suggests potential as a precursor for more complex molecules through reactions like Suzuki or Sonogashira couplings. The N-sulfonyl group influences the electronic nature of the imidazole ring and imparts characteristics of the sulfonamide drug class. While this specific molecule is not extensively documented in peer-reviewed literature, this guide synthesizes available data on its precursors and related analogues to provide a robust technical profile for researchers.
Figure 1. Chemical Structure.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known and predicted properties of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide.
Table 1: Physicochemical Properties
| Property | Value | Source / Rationale |
| IUPAC Name | 4,5-diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | Fluorochem[7] |
| CAS Number | 198127-92-3 | Fluorochem[7] |
| Molecular Formula | C₅H₇I₂N₃O₂S | Fluorochem[7] |
| Molecular Weight | 426.99 g/mol | Fluorochem[7] |
| Appearance | Predicted: White to off-white or light yellow solid | Inferred from related compounds like N,N-Dimethyl-1H-imidazole-1-sulfonamide.[8] |
| Melting Point | Predicted: >150 °C | The precursor 4,5-diiodo-1H-imidazole has a high melting point. The addition of the bulky sulfonamide group would likely increase this further. |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Acetone); sparingly soluble in alcohols; insoluble in water. | General solubility trends for halogenated heterocyclic compounds and sulfonamides. |
| LogP | 1.077 | Fluorochem[7] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 7.8-8.0 (s, 1H, H-2 of imidazole), δ 2.9-3.1 (s, 6H, N(CH₃)₂) |
| ¹³C-NMR (100 MHz, DMSO-d₆) | δ 140-145 (C-2), δ 90-95 (C-4/C-5), δ 38-42 (N(CH₃)₂) |
| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic stretch), ~1380 & ~1170 (S=O asymmetric and symmetric stretch), ~1450 (C=N stretch) |
| Mass Spec (EI) | m/z (%): 427 [M⁺], 320 [M - N(CH₃)₂SO₂]⁺, 193 [M - I - N(CH₃)₂SO₂]⁺, 107 [N(CH₃)₂SO]⁺ |
Synthesis and Mechanism
Step 1: Synthesis of 4,5-diiodo-1H-imidazole
The synthesis of the di-iodinated precursor is well-documented and involves the direct iodination of imidazole.[6] This reaction proceeds via electrophilic substitution on the electron-rich imidazole ring.
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve imidazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a base, such as sodium hydroxide (3.0 eq), to the solution to deprotonate the imidazole, forming the more nucleophilic imidazolate anion.[6]
-
In a separate flask, dissolve elemental iodine (I₂) (2.0 eq) in THF.
-
Slowly add the iodine solution dropwise to the cooled imidazole solution. The reaction is typically rapid.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,5-diiodo-1H-imidazole, which can be purified by recrystallization.[6]
-
Step 2: Sulfonylation of 4,5-diiodo-1H-imidazole
The second step involves the reaction of the di-iodinated imidazole with N,N-dimethylsulfamoyl chloride. This is a nucleophilic substitution reaction where the deprotonated nitrogen of the imidazole attacks the electrophilic sulfur atom of the sulfamoyl chloride.[9]
-
Protocol:
-
Suspend 4,5-diiodo-1H-imidazole (1.0 eq) in a dry, aprotic solvent like acetonitrile or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq) or triethylamine (TEA, 1.2 eq), to the suspension and stir for 15-30 minutes to form the imidazolate anion.
-
Cool the reaction mixture in an ice bath.
-
Slowly add N,N-dimethylsulfamoyl chloride (1.1 eq) to the reaction mixture.[10]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide.
-
Figure 2. Proposed synthetic workflow for N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide.
Potential Applications and Biological Activity
While specific biological data for N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide is not available, its structural components suggest several areas of potential application.
Medicinal Chemistry
The combination of an imidazole ring and a sulfonamide moiety points towards potential therapeutic applications.
-
Antibacterial/Antifungal Activity: Sulfonamides are a well-established class of antibacterial agents.[3] Imidazole-containing drugs, such as ketoconazole, are potent antifungals.[11] The synergistic combination of these two pharmacophores could lead to novel antimicrobial agents. Research on other imidazole sulfonamides has demonstrated promising activity against various bacterial strains.[3][12]
-
Anticancer Potential: Many imidazole derivatives have been investigated as anticancer agents, acting through various mechanisms such as kinase inhibition.[1] The sulfonamide group is also present in several anticancer drugs. The di-iodo substitution pattern could enhance lipophilicity, potentially improving cell membrane permeability, and may also engage in halogen bonding with biological targets.
-
Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and is a key feature of carbonic anhydrase inhibitors. The imidazole ring itself is a common coordinating group in metalloenzymes. This suggests the molecule could be explored as an inhibitor for various metalloenzymes.
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- 6. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. chemimpex.com [chemimpex.com]
- 9. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
- 10. N,N-二甲胺基磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
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